2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[3-[methyl(methylsulfonyl)amino]propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN2O3S/c1-10(14(2,12)13)5-3-4-9-7(11)6-8/h3-6H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBRBERVXPWZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)CCl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the N-methylmethanesulfonamido Propylamine Intermediate
While specific literature on this exact intermediate is limited, analogous sulfonamide-containing amines are typically synthesized by:
- Reacting 3-aminopropylamine or 3-aminopropanol derivatives with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine.
- Subsequent N-methylation of the sulfonamide nitrogen can be achieved using methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction).
This yields the N-methylmethanesulfonamido propylamine required for the next step.
Reaction with Chloroacetyl Chloride
The amine intermediate is then reacted with chloroacetyl chloride under anhydrous conditions, typically in an inert solvent like dichloromethane or tetrahydrofuran (THF), at low to moderate temperatures (0–25 °C) with a base (e.g., triethylamine or N,N-diisopropylethylamine) to neutralize the generated HCl.
The reaction is monitored by thin-layer chromatography (TLC) or HPLC until completion, and the product is isolated by aqueous workup and purified by recrystallization or column chromatography.
Reaction Conditions and Yields
Based on analogous chloroacetamide syntheses reported in the literature for related compounds, the following reaction parameters and yields are typical:
| Parameter | Typical Conditions | Observed Yields (%) |
|---|---|---|
| Solvent | Dichloromethane, THF, or ethanol | - |
| Temperature | 0–25 °C (initial addition), then room temp | - |
| Base | Triethylamine or N,N-diisopropylethylamine | - |
| Reaction Time | 2–6 hours | - |
| Purification Method | Column chromatography or recrystallization | - |
| Yield Range | 70–85% | 70–85% (based on analogs) |
These conditions are inferred from synthesis of similar chloroacetamides such as 2-chloro-N-alkyl/aryl acetamides, which show yields in the 70–85% range under comparable conditions.
Characterization and Analytical Data
The synthesized this compound is typically characterized by:
- Infrared Spectroscopy (IR): Characteristic absorption bands for amide NH stretch (~3300 cm⁻¹), carbonyl C=O stretch (~1650 cm⁻¹), sulfonamide S=O stretches (~1150–1350 cm⁻¹), and C–Cl stretch (~700–800 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): ^1H NMR signals corresponding to methylene protons of the propyl linker, methyl groups on the sulfonamide, and amide protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the compound, with fragmentation patterns supporting the structure.
- Melting Point: Typically in the range of 80–140 °C depending on purity and crystalline form.
These characterization methods confirm the successful synthesis and purity of the compound.
Comparative Data from Related Chloroacetamides
| Compound | Reaction Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 2-chloro-N-(4-methoxyphenyl)acetamide | Reaction with p-methoxyaniline | 38.17 | 118–120 | Lower yield, aromatic amine substrate |
| 2-chloro-N-methyl-N-phenylacetamide | Reaction with N-methyl aniline | ~70–80 | 140–142 | Higher yield, aromatic substitution |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Reflux in ethanol with piperazine | 77–78 | 114–150 | Good yield, aliphatic amine substrate |
Summary of Key Research Findings
- The chloroacetylation of amines bearing sulfonamide groups proceeds efficiently under mild conditions.
- The presence of the sulfonamide moiety requires careful control of reaction pH and temperature to prevent side reactions.
- Purification by column chromatography or recrystallization yields analytically pure compounds.
- Spectroscopic and chromatographic methods confirm the structure and purity.
- Yields typically range from 70% to 85%, depending on substrate and reaction conditions.
- Analogous compounds demonstrate antimicrobial activity, suggesting potential bioactivity for this compound class.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield various substituted acetamides, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- Alachlor and pretilachlor feature bulky aromatic substituents (e.g., diethylphenyl groups), which enhance herbicidal activity by targeting plant lipid biosynthesis .
Antiparasitic Sulfonamide-Acetamide Hybrids
Sulfonamide-acetamide hybrids are explored for antiparasitic activity:
- DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide): Inhibits Trypanosoma brucei (EC50 = 6.9 ± 0.2 µM) by targeting trypanothione reductase . Structural contrast: Incorporates a fluorophenyl-indazolyl group instead of sulfonamido, enhancing enzyme inhibition.
Corrosion-Inhibiting Acetamides
Chloroacetamides with aromatic acryloyl groups demonstrate corrosion inhibition:
- 2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide :
- Target Compound :
- Absence of planar aromatic systems (e.g., acryloylphenyl) likely diminishes adsorption capacity and corrosion inhibition.
Heterocyclic Derivatives
Chloroacetamides with heterocyclic substituents serve as scaffolds for drug discovery:
Biological Activity
2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide is a derivative of chloroacetamide compounds, which have garnered attention for their biological activities, particularly in the fields of antimicrobial and analgesic research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of chloroacetyl chloride with N-methylmethanesulfonamide and an appropriate alkyl chain. The resulting compound can be characterized using various techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various chloroacetamide derivatives demonstrated their effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria.
Antibacterial Screening
The antibacterial activity was assessed using the agar diffusion method against standard strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results are summarized in Table 1.
| Compound Code | E. coli Zone of Inhibition (mm) | S. aureus Zone of Inhibition (mm) | P. aeruginosa Zone of Inhibition (mm) |
|---|---|---|---|
| 3a | 7 | No zone | 16 |
| 3b | 26 | 25 | 23 |
| 3c | 30 | 36 | 35 |
| 3d | 27 | 30 | 29 |
| 3e | 30 | 36 | 30 |
This table illustrates that certain derivatives show promising antibacterial activity, particularly against E. coli and S. aureus.
Antifungal Activity
In addition to antibacterial properties, these compounds have also been tested for antifungal activity against various fungal strains, including Candida species. The results indicate that certain derivatives possess significant antifungal effects, making them potential candidates for further development as antifungal agents.
Analgesic Activity
The analgesic potential of related chloroacetamide derivatives has also been explored. A study involving molecular docking simulations indicated that these compounds could effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for analgesic drugs.
Analgesic Efficacy Evaluation
The analgesic activity was evaluated using the hot plate model in animal studies. The compound AKM-2, related to the chloroacetamide family, exhibited significant analgesic responses comparable to diclofenac sodium, a standard analgesic drug.
Case Studies
- Combination Therapy : A study on the combination of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide with meropenem showed enhanced antibacterial effects against Klebsiella pneumoniae, indicating a potential for synergistic therapy in clinical settings .
- Non-cytotoxicity : Preliminary tests indicated that certain derivatives do not exhibit significant cytotoxicity, suggesting their safety profile for further therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural identity of 2-chloro-N-[3-(N-methylmethanesulfonamido)propyl]acetamide?
- Methodological Answer :
- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, NH bend at ~1500–1600 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to resolve proton environments (e.g., methyl groups in the methanesulfonamido moiety at δ 2.8–3.2 ppm, acetamide CH₂Cl at δ 4.0–4.5 ppm). ¹³C NMR confirms carbonyl (C=O at ~165–175 ppm) and sulfonamide (SO₂ at ~45–55 ppm) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula via exact mass analysis.
- Cross-validation : Compare spectral data with structurally analogous chloroacetamides (e.g., derivatives in ).
Q. How can researchers optimize the synthetic route for this compound to improve yield?
- Methodological Answer :
- Stepwise Monitoring : Use thin-layer chromatography (TLC) to track reaction intermediates (e.g., amidation and sulfonylation steps).
- Solvent and Catalyst Selection : Optimize polar aprotic solvents (e.g., DMF or DMSO) and catalysts (e.g., Hünig’s base) to enhance reactivity ().
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product.
- Yield Comparison : Reference low-yield challenges in analogous syntheses (e.g., ’s 2–5% yields) to refine stoichiometry and reaction time.
Advanced Research Questions
Q. How can computational modeling guide the design of experiments for this compound’s reactivity or bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., nucleophilic substitution at the chloroacetamide site) and transition states ().
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays.
- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to explore mechanistic possibilities ().
- Data Integration : Combine computational predictions with experimental validation (e.g., kinetic studies).
Q. How should researchers resolve contradictions in spectral or bioactivity data for this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-check NMR/IR data with X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) for ambiguous signals.
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., ’s bis-thiophene derivative (3)) and refine purification protocols.
- Biological Replicates : Conduct dose-response curves in triplicate for bioactivity assays to rule out experimental variability.
- Literature Benchmarking : Compare results with structurally similar compounds (e.g., ’s anti-inflammatory analogs).
Q. What strategies can elucidate the reaction mechanism of sulfonamide incorporation in this compound?
- Methodological Answer :
- Isotopic Labeling : Introduce ¹⁵N or deuterium in the sulfonamide precursor to track bond formation via MS/NMR.
- Intermediate Trapping : Quench reactions at timed intervals to isolate intermediates (e.g., using LC-MS).
- Kinetic Profiling : Measure rate constants under varying temperatures/pH to identify rate-determining steps.
- Computational Transition State Analysis : Map energy barriers for sulfonamide linkage formation ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
